molecular formula C8H9NO2 B1628464 3-Ethylpyridine-2-carboxylic acid CAS No. 4116-88-5

3-Ethylpyridine-2-carboxylic acid

Cat. No.: B1628464
CAS No.: 4116-88-5
M. Wt: 151.16 g/mol
InChI Key: INTNEELQXPKMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar condensation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-Ethylpyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Similar in structure but lacks the ethyl group at the 3-position.

    3-Methylpyridine-2-carboxylic acid: Similar but has a methyl group instead of an ethyl group.

Uniqueness: 3-Ethylpyridine-2-carboxylic acid is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .

Properties

IUPAC Name

3-ethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTNEELQXPKMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591222
Record name 3-Ethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4116-88-5
Record name 3-Ethylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Ethylpyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Ethylpyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.